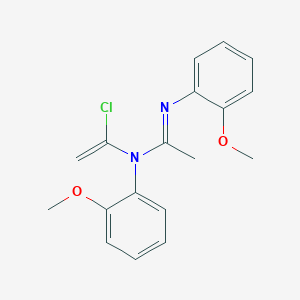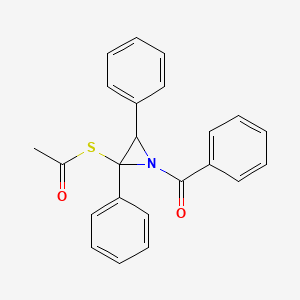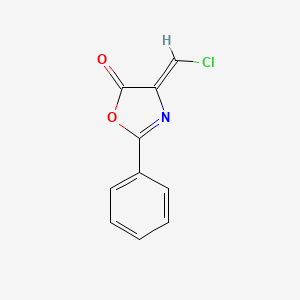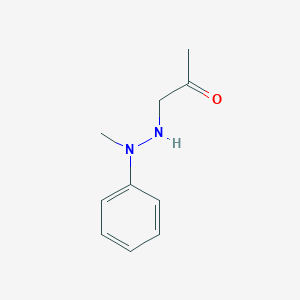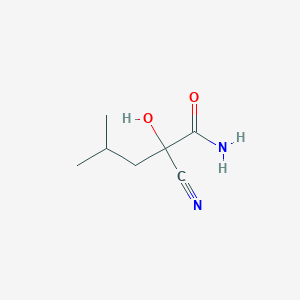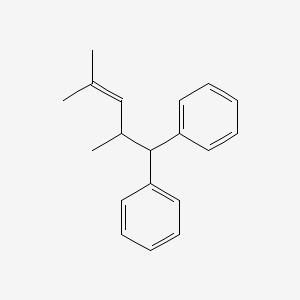
1,1'-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a central 2,4-dimethylpent-2-ene moiety flanked by two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene typically involves the alkylation of benzene with 2,4-dimethylpent-2-ene. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl₃) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation processes, but with optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to saturate the double bond.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature or elevated temperatures.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylpent-2-ene: Shares the central alkenyl structure but lacks the benzene rings.
1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)diethylbenzene: Similar structure with ethyl groups instead of methyl groups.
Uniqueness: 1,1’-(2,4-Dimethylpent-2-ene-5,5-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
89676-14-2 |
|---|---|
Molekularformel |
C19H22 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
(2,4-dimethyl-1-phenylpent-3-enyl)benzene |
InChI |
InChI=1S/C19H22/c1-15(2)14-16(3)19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16,19H,1-3H3 |
InChI-Schlüssel |
IXDVMKSEYVEGAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



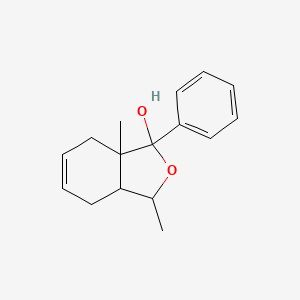

![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
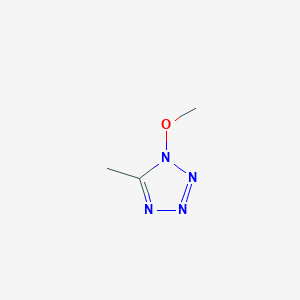

![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
